molecular formula C9H11N3 B1360326 (S)-1-Azido-2-phenylpropane CAS No. 74669-74-2

(S)-1-Azido-2-phenylpropane

Cat. No.: B1360326
CAS No.: 74669-74-2
M. Wt: 161.2 g/mol
InChI Key: OARTVRGYHXVYRL-MRVPVSSYSA-N
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Description

(S)-1-Azido-2-phenylpropane is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(S)-1-Azido-2-phenylpropane serves as an essential building block in the synthesis of various organic compounds. It can be utilized to prepare amines and triazoles through nucleophilic substitution reactions. The azide functional group is particularly valuable due to its ability to undergo click chemistry, which allows for the formation of stable linkages with other molecules.

Table 1: Synthetic Applications of this compound

Application TypeDescriptionExample Products
Amine SynthesisConversion to amines via reductionPrimary and secondary amines
Triazole FormationUsed in the synthesis of triazoles1,2,3-Triazole derivatives
Click ChemistryForms stable linkages with biomoleculesBioconjugates

Bioconjugation Techniques

Labeling Biomolecules

In biological research, this compound is employed in bioconjugation techniques, especially for labeling biomolecules with fluorescent tags. This application is crucial for tracking biological processes and studying interactions within cells.

Case Study: Fluorescent Labeling

A study demonstrated the successful use of this compound in labeling proteins with fluorescent dyes through click chemistry. This method allowed researchers to visualize protein localization in live cells, providing insights into cellular dynamics and interactions .

Pharmaceutical Development

Precursor for Pharmaceutical Compounds

This compound has potential as a precursor for various pharmaceutical compounds. Its ability to introduce azide groups into drug candidates can enhance their pharmacological properties. The azide moiety can be transformed into amines or other functional groups that are critical for drug activity.

Table 2: Potential Pharmaceutical Applications

Application AreaDescriptionExample Compounds
Anticancer AgentsDevelopment of azide-containing anticancer drugsAzide-modified cytotoxic agents
AntibioticsSynthesis of new antibiotic compoundsAzide derivatives of known antibiotics

Industrial Applications

Specialty Chemicals and Materials

In industry, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the incorporation of azide functionalities into polymer matrices, enhancing their properties.

Properties

CAS No.

74669-74-2

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

[(2S)-1-azidopropan-2-yl]benzene

InChI

InChI=1S/C9H11N3/c1-8(7-11-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

OARTVRGYHXVYRL-MRVPVSSYSA-N

SMILES

CC(CN=[N+]=[N-])C1=CC=CC=C1

Isomeric SMILES

C[C@H](CN=[N+]=[N-])C1=CC=CC=C1

Canonical SMILES

CC(CN=[N+]=[N-])C1=CC=CC=C1

Origin of Product

United States

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